17-(Pyridin-3-yl)androsta-5,16-dien-3-ol

CYP17A1 irreversible inhibition enzyme kinetics

17-(Pyridin-3-yl)androsta-5,16-dien-3-ol (commonly designated abiraterone, developmental code CB-7598; CAS 154229-19-3) is a synthetic steroidal small molecule that functions as a potent, irreversible inhibitor of human cytochrome P450 17A1 (CYP17A1), the bifunctional enzyme catalyzing both 17α-hydroxylase and 17,20-lyase reactions critical to androgen biosynthesis. The compound's molecular formula is C₂₄H₃₁NO (MW 349.51 g/mol), and it exhibits limited aqueous solubility (.

Molecular Formula C24H31NO
Molecular Weight 349.5 g/mol
Cat. No. B7979553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name17-(Pyridin-3-yl)androsta-5,16-dien-3-ol
Molecular FormulaC24H31NO
Molecular Weight349.5 g/mol
Structural Identifiers
SMILESCC12CCC(CC1=CCC3C2CCC4(C3CC=C4C5=CN=CC=C5)C)O
InChIInChI=1S/C24H31NO/c1-23-11-9-18(26)14-17(23)5-6-19-21-8-7-20(16-4-3-13-25-15-16)24(21,2)12-10-22(19)23/h3-5,7,13,15,18-19,21-22,26H,6,8-12,14H2,1-2H3
InChIKeyGZOSMCIZMLWJML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

17-(Pyridin-3-yl)androsta-5,16-dien-3-ol: Baseline Identity, Target Engagement & Procurement-Relevant Classification


17-(Pyridin-3-yl)androsta-5,16-dien-3-ol (commonly designated abiraterone, developmental code CB-7598; CAS 154229-19-3) is a synthetic steroidal small molecule that functions as a potent, irreversible inhibitor of human cytochrome P450 17A1 (CYP17A1), the bifunctional enzyme catalyzing both 17α-hydroxylase and 17,20-lyase reactions critical to androgen biosynthesis [1]. The compound's molecular formula is C₂₄H₃₁NO (MW 349.51 g/mol), and it exhibits limited aqueous solubility (<0.02 mg/mL in water) with improved solubility in DMSO (up to 1.5 mg/mL) . Its mechanism of action is distinguished by coordination of the pyridine nitrogen to the heme iron of CYP17A1 and time-dependent irreversible binding dependent on the 16,17-double bond of the androstane scaffold [2].

Why In-Class CYP17 Inhibitor Substitution Fails: Structural Determinates of 17-(Pyridin-3-yl)androsta-5,16-dien-3-ol Differentiation


Compounds within the broader CYP17 inhibitor class exhibit fundamentally divergent selectivity profiles, binding kinetics, and downstream steroidogenic consequences that preclude simple one-to-one interchange. 17-(Pyridin-3-yl)androsta-5,16-dien-3-ol irreversibly inactivates CYP17A1 via a mechanism dependent on its 16,17-double bond, a feature absent in many steroidal analogs and all non-steroidal clinical candidates such as seviteronel and orteronel [1]. Its inhibition profile is hydroxylase-biased (approximately 6-fold selectivity for 17α-hydroxylase over 17,20-lyase), in direct contrast to galeterone, seviteronel, and orteronel, which exhibit varying degrees of lyase selectivity [2]. Downstream, this selectivity drives distinct steroidogenic perturbations—marked progesterone accumulation of 293-fold in H295R cells—which is critical for users requiring specific pathway modulation in their experimental systems [3]. Procuring a generic CYP17 inhibitor without verifying these precise mechanistic features risks introducing confounded or non-comparable results.

Quantitative Head-to-Head Evidence: Where 17-(Pyridin-3-yl)androsta-5,16-dien-3-ol Demonstrates Measurable Differentiation


Evidence Dimension 1: Irreversible CYP17A1 Inhibition Requires the 16,17-Double Bond—Absent in Key Comparators

17-(Pyridin-3-yl)androsta-5,16-dien-3-ol (1) achieves irreversible inhibition of CYP17A1 dependent on the 16,17-double bond. Inhibition following preincubation with compound 1 is not reversed by 24-hour dialysis, whereas the 16,17-saturated analog 17α-(4-pyridyl)androst-5-en-3β-ol (5) shows complete reversal of inhibition after 24 hours of dialysis despite retaining nanomolar potency (IC50 27 nM) [1]. In the same study, abiraterone (1) demonstrated an IC50 of 4 nM for the hydroxylase activity of human CYP17A1 [1]. This irreversible binding mechanism is absent in non-steroidal clinical-stage CYP17 inhibitors such as seviteronel and orteronel, which rely on reversible heme coordination [2].

CYP17A1 irreversible inhibition enzyme kinetics prostate cancer androgen biosynthesis

Evidence Dimension 2: Hydroxylase-Biased Selectivity Contrasts with Lyase-Selective Clinical Comparators

In a side-by-side comparison using human CYP17A1 expressed in yeast microsomes, 17-(Pyridin-3-yl)androsta-5,16-dien-3-ol exhibited hydroxylase-biased selectivity (approximately 1.7-fold selectivity for hydroxylase over lyase) [1]. In contrast, galeterone demonstrated 3-fold lyase selectivity, making it the most lyase-selective agent in the panel [1]. In the H295R cell-based steroidogenesis assay at 1 μM, abiraterone treatment resulted in a 293-fold increase in progesterone, indicative of profound hydroxylase blockade, whereas galeterone produced only moderate precursor elevation [1]. Cortisol was reduced by 91% with abiraterone versus only 14% with galeterone [1]. Seviteronel (VT-464) demonstrated 10-fold lyase selectivity (hydroxylase IC50 670 nM, lyase IC50 69 nM) compared to abiraterone's 6-fold hydroxylase selectivity (hydroxylase IC50 2.5 nM, lyase IC50 15 nM) [2].

CYP17A1 hydroxylase/lyase selectivity steroidogenesis progesterone accumulation mineralocorticoid excess

Evidence Dimension 3: Abiraterone Exhibits 10- to 30-Fold Greater CYP17 Potency than Ketoconazole in Testicular Microsomes

In human testicular microsomes, 17-(Pyridin-3-yl)androsta-5,16-dien-3-ol (CB-7598) demonstrates an IC50 of 72 nM for CYP17 inhibition, representing 10- to 30-fold greater potency than ketoconazole, a clinically used but non-selective CYP inhibitor [1]. In a parallel head-to-head in vivo study in WHT mice, CB-7598 (administered as its 3β-O-acetate prodrug CB-7630) significantly reduced ventral prostate and seminal vesicle weights, whereas ketoconazole administered on the same schedule caused no significant organ weight reductions [2]. Plasma testosterone was reduced to ≤0.1 nM by CB-7630, despite a 3- to 4-fold compensatory increase in luteinizing hormone [2]. In a separate comparative study ranking multiple CYP17 inhibitors in human testicular microsomes, CB-7598 ranked third in potency (IC50 72 nM), behind the experimental pyrimidyl analog Sa 40 (IC50 24 nM) but substantially ahead of ketoconazole [3].

CYP17 inhibition IC50 comparison ketoconazole testicular microsomes androgen suppression

Evidence Dimension 4: Slow-, Tight-Binding Kinetics Confer an Extended Target Residence Time of 42 Hours

17-(Pyridin-3-yl)androsta-5,16-dien-3-ol has been characterized as a slow-, tight-binding inhibitor of CYP17A1, with an initial weak binding step followed by slow isomerization to a high-affinity complex [1]. The final high-affinity CYP17A1-abiraterone complex exhibits an inhibition constant (Ki*) of 0.39 nM, corresponding to a binding free energy of -12.8 kcal/mol [1]. In silico simulations determined an extended residence time of 42 hours within the CYP17A1 active site, enabling sustained target engagement even after systemic drug elimination [1]. This kinetic behavior is mechanistically distinct from rapidly reversible inhibitors such as ketoconazole and non-steroidal competitors, which do not exhibit time-dependent isomerization to a tight-binding complex [2].

slow tight-binding target residence time kinetic selectivity CYP17A1 PK-PD modeling

Evidence Dimension 5: Off-Target CYP Selectivity Profile Defines Experimental Boundaries Distinct from Non-Steroidal Inhibitors

17-(Pyridin-3-yl)androsta-5,16-dien-3-ol demonstrates a defined off-target CYP interaction profile. Against CYP11B1 and CYP11B2, it shows moderate inhibition with IC50 values of 1,610 nM and 1,750 nM, respectively [1]. Against CYP3A4, the IC50 is 2,700 nM [1]. The compound is essentially inactive against aromatase (CYP19A1; IC50 > 50,000 nM) and 5α-reductase (IC50 > 50,000 nM) [2]. Additionally, abiraterone inhibits recombinant human 3βHSD1 and 3βHSD2 with competitive Ki values of 2.1 μM and 8.8 μM, respectively . This selectivity fingerprint differs substantially from ketoconazole, which potently inhibits CYP3A4 (IC50 in the nanomolar range) and multiple other CYP isoforms, and from non-steroidal inhibitors such as orteronel, which reportedly exhibits >1,000-fold selectivity over CYP11B1 and CYP3A4 [3].

CYP selectivity CYP11B1 CYP11B2 CYP3A4 aromatase drug-drug interaction

Application Scenarios: Optimal Use Cases for 17-(Pyridin-3-yl)androsta-5,16-dien-3-ol Based on Demonstrated Differentiation


Prostate Cancer Androgen Biosynthesis Inhibition Research

In preclinical prostate cancer models requiring potent CYP17A1 blockade, 17-(Pyridin-3-yl)androsta-5,16-dien-3-ol provides validated, irreversible enzyme inhibition with hydroxylase-biased selectivity [1]. Its IC50 of 72 nM in human testicular microsomes and capacity to reduce plasma testosterone to castrate levels (≤0.1 nM) in murine models [2] support its use as a reference standard for benchmarking novel CYP17 inhibitors. The compound's well-characterized in vivo pharmacology—including significant reductions in ventral prostate and seminal vesicle weights—provides reproducible endpoints for efficacy studies [2].

CYP17A1 Enzymology and Irreversible Inhibition Mechanistic Studies

The dependence of irreversible CYP17A1 inhibition on the 16,17-double bond makes 17-(Pyridin-3-yl)androsta-5,16-dien-3-ol uniquely suited as a probe for studying mechanism-based enzyme inactivation [1]. Its resistance to reversal by 24-hour dialysis distinguishes it from reversible pyridyl steroids and enables experimental dissection of the chemical determinants of irreversible binding [1]. The compound's slow-, tight-binding kinetics (Ki* = 0.39 nM; 42-hour residence time) further support its utility in kinetic studies of CYP17A1 inhibition dynamics [3].

Steroidogenic Pathway Profiling and Mineralocorticoid Excess Modeling

The hydroxylase-biased selectivity of 17-(Pyridin-3-yl)androsta-5,16-dien-3-ol produces a characteristic and quantifiable steroidogenic signature—293-fold progesterone elevation and 91% cortisol reduction in H295R cells at 1 μM [1]. This predictable precursor accumulation makes the compound an essential tool for in vitro models of secondary mineralocorticoid excess and for evaluating the steroidogenic consequences of CYP17A1 hydroxylase blockade [1]. Its profile contrasts with lyase-selective inhibitors (e.g., galeterone, seviteronel), which produce different steroidogenic patterns, enabling comparative pathway analysis [2].

Pharmacodynamic Modeling and Target Engagement Studies

The extended target residence time of 17-(Pyridin-3-yl)androsta-5,16-dien-3-ol (42 hours) within the CYP17A1 active site enables sustained enzyme suppression even after compound washout [1]. This property supports its use in pharmacodynamic (PD) modeling studies where sustained target engagement is a critical endpoint. The compound has been employed in PK-PD modeling demonstrating that lower systemic exposures can achieve comparable downstream androgen suppression, making it a valuable reference for dose-optimization studies [1].

Quote Request

Request a Quote for 17-(Pyridin-3-yl)androsta-5,16-dien-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.